molecular formula C15H15BrO2 B14781354 4-Bromo-1-((4-methoxybenzyl)oxy)-2-methylbenzene

4-Bromo-1-((4-methoxybenzyl)oxy)-2-methylbenzene

Cat. No.: B14781354
M. Wt: 307.18 g/mol
InChI Key: GRTZRAVKRJDKAV-UHFFFAOYSA-N
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Description

4-Bromo-1-((4-methoxybenzyl)oxy)-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a bromine atom, a methoxybenzyl group, and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-((4-methoxybenzyl)oxy)-2-methylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-((4-methoxybenzyl)oxy)-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced monitoring techniques helps in maintaining the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-((4-methoxybenzyl)oxy)-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo reduction to form partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted benzene derivatives.

    Oxidation Reactions: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Formation of cyclohexane derivatives or partially hydrogenated aromatic compounds.

Scientific Research Applications

4-Bromo-1-((4-methoxybenzyl)oxy)-2-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-((4-methoxybenzyl)oxy)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxybenzyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-((4-methoxyphenyl)methyl)benzene
  • 4-Bromo-1-((4-methoxyphenyl)oxy)-2-methylbenzene
  • 4-Bromo-1-((4-methoxybenzyl)oxy)benzene

Uniqueness

4-Bromo-1-((4-methoxybenzyl)oxy)-2-methylbenzene is unique due to the presence of both a bromine atom and a methoxybenzyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C15H15BrO2

Molecular Weight

307.18 g/mol

IUPAC Name

4-bromo-1-[(4-methoxyphenyl)methoxy]-2-methylbenzene

InChI

InChI=1S/C15H15BrO2/c1-11-9-13(16)5-8-15(11)18-10-12-3-6-14(17-2)7-4-12/h3-9H,10H2,1-2H3

InChI Key

GRTZRAVKRJDKAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)OC

Origin of Product

United States

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